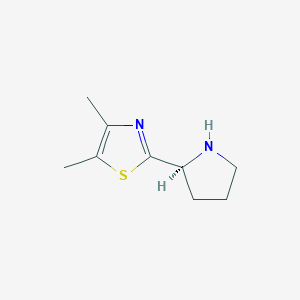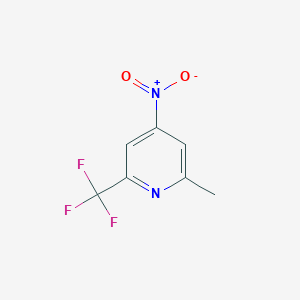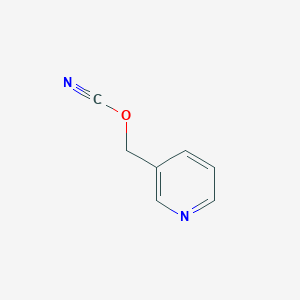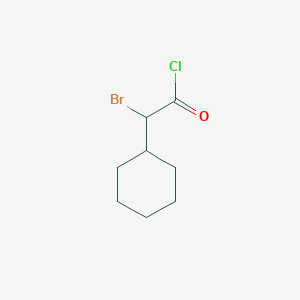
2-bromo-2-cyclohexylacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-2-cyclohexylacetyl chloride is an organic compound with the molecular formula C8H12BrClO. It is a brominated derivative of cyclohexylacetyl chloride and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-cyclohexylacetyl chloride typically involves the bromination of cyclohexylacetyl chloride. One common method is the reaction of cyclohexylacetyl chloride with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-2-cyclohexylacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used to induce elimination reactions.
Addition Reactions: Nucleophiles such as alcohols, thiols, and amines can add to the carbonyl group of the compound.
Major Products Formed
Substitution Reactions: The major products are substituted cyclohexylacetyl derivatives.
Elimination Reactions: The major products are alkenes.
Addition Reactions: The major products are addition compounds with nucleophiles attached to the carbonyl carbon.
Applications De Recherche Scientifique
2-bromo-2-cyclohexylacetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-bromo-2-cyclohexylacetyl chloride involves its reactivity towards nucleophiles. The bromine atom and the carbonyl group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-2-cyclohexylacetyl chloride
- 2-fluoro-2-cyclohexylacetyl chloride
- 2-iodo-2-cyclohexylacetyl chloride
Uniqueness
2-bromo-2-cyclohexylacetyl chloride is unique due to its specific reactivity profile. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts. Additionally, the compound’s ability to undergo various types of reactions, including substitution, elimination, and addition, makes it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C8H12BrClO |
|---|---|
Poids moléculaire |
239.54 g/mol |
Nom IUPAC |
2-bromo-2-cyclohexylacetyl chloride |
InChI |
InChI=1S/C8H12BrClO/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2 |
Clé InChI |
NRPTVALEPFHLJE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13969967.png)
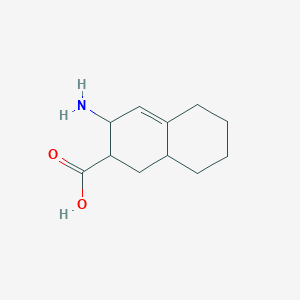
![(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane](/img/structure/B13969978.png)
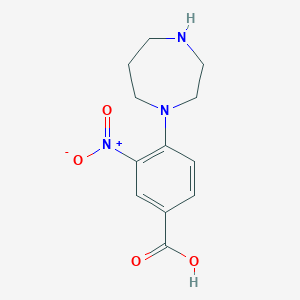
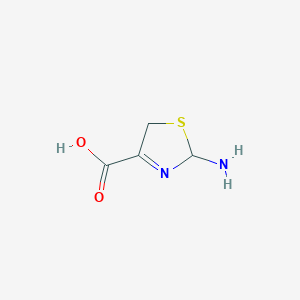
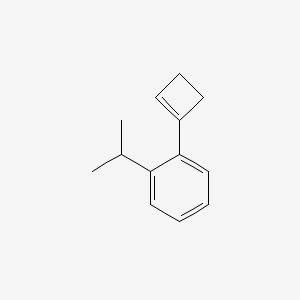
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969988.png)


